3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline
Description
3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline is a fluorinated aromatic amine characterized by a hexafluorobutoxy (–OCF₂CF₂CF₂CF₂H) substituent at the meta position of the aniline ring. This compound combines the electronic effects of fluorine atoms with the nucleophilic reactivity of the aromatic amine group, making it valuable in pharmaceuticals, agrochemicals, and advanced materials. The hexafluorobutoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design and polymer chemistry .
Synthesis typically involves nucleophilic substitution between 3-aminophenol and 2,2,3,3,4,4-hexafluorobutyl bromide under basic conditions, followed by purification via recrystallization or chromatography. The fluorinated chain introduces steric and electronic challenges, often requiring optimized reaction temperatures (e.g., 60–80°C) and polar aprotic solvents like DMF to achieve high yields .
Properties
CAS No. |
1427021-89-3 |
|---|---|
Molecular Formula |
C10H9F6NO |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4-hexafluorobutoxy)aniline |
InChI |
InChI=1S/C10H9F6NO/c11-8(12)10(15,16)9(13,14)5-18-7-3-1-2-6(17)4-7/h1-4,8H,5,17H2 |
InChI Key |
KOEAMEJMLZFMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(C(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative with a hexafluorobutyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the quality of the final product .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing hexafluorobutoxy group deactivates the aromatic ring, directing incoming electrophiles to the meta position relative to the substituent.
Nucleophilic Reactions
The amino group participates in nucleophilic substitution or coupling reactions.
Oxidation and Reduction
The amino group undergoes redox transformations.
Cyclization and Heterocycle Formation
The amino group facilitates cyclization to form nitrogen-containing heterocycles.
Acid-Base and Functional-Group Interconversion
Three-Component Reactions
Fluorinated solvents like HFIP enhance reactivity in multicomponent systems.
| Reaction Type | Reagents/Conditions | Product | Yield* | Notes |
|---|---|---|---|---|
| Mannich-Type | Aldehydes, ketones, HFIP | β-Amino carbonyl compounds | 70–85% | HFIP acts as a Brønsted acid catalyst . |
*Yields are estimated based on analogous reactions in literature.
Key trends include:
-
Steric and electronic effects : The hexafluorobutoxy group slows EAS but enhances stability under oxidative conditions.
-
Solubility : Fluorinated side chains improve compatibility with fluorous solvents (e.g., HFIP), enabling unique catalytic pathways .
-
Catalyst compatibility : Ru and Pd complexes achieve high selectivity in hydrogenation and cross-coupling reactions .
For synthetic applications, protecting the amino group (e.g., as an amide) is recommended prior to highly electrophilic conditions.
Scientific Research Applications
2.1. Polymer Chemistry
The compound has been investigated for its role as a monomer in the synthesis of advanced polymers with dynamic covalent bonds. These polymers exhibit unique properties such as self-healing capabilities and enhanced biocompatibility. For instance, polymers incorporating 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline have shown improved mechanical properties and responsiveness to environmental stimuli .
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300 °C) |
| Solubility | Soluble in organic solvents |
| Self-Healing Efficiency | >90% in certain formulations |
2.2. Optical Devices
The compound's optical properties make it suitable for applications in electronic and optical devices such as light-emitting diodes (LEDs) and polarizers in liquid crystal displays (LCDs). Its incorporation into polymer matrices enhances the efficiency of light emission and provides better color purity .
3.1. Drug Development
In pharmaceutical research, 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline serves as a building block for synthesizing various drug candidates. Its fluorinated nature can improve metabolic stability and bioavailability of therapeutic agents. Studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines.
Case Study: Anticancer Activity
A recent study highlighted the synthesis of a series of aniline derivatives based on 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline which demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
Environmental Applications
The environmental implications of fluorinated compounds are critical due to their persistence and potential toxicity. Research indicates that 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline can be utilized in developing sensors for detecting pollutants due to its high sensitivity and selectivity towards specific environmental contaminants .
Mechanism of Action
The mechanism of action of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline involves its interaction with specific molecular targets and pathways. The hexafluorobutoxy group imparts unique electronic and steric properties, influencing its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
<sup>*</sup>logP values estimated via computational modeling (ChemDraw).
Physicochemical Properties
- Lipophilicity : The hexafluorobutoxy group increases logP by ~1.7 units compared to 3-(butoxy)aniline, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Fluorination elevates melting points (e.g., 95–100°C for the target compound vs. 62°C for 3-(butoxy)aniline) due to stronger dipole interactions and C–F bond rigidity.
- Acidity/Basicity: The electron-withdrawing effect of fluorine reduces the basicity of the aniline NH₂ group (pKa ~3.9 vs. ~4.7 for non-fluorinated analogs), influencing protonation in synthetic reactions .
Biological Activity
3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, which can lead to increased biological activity. This article reviews existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline typically involves the introduction of a hexafluorobutoxy group onto an aniline scaffold. The methods may include nucleophilic substitution reactions where an appropriate hexafluorobutylating agent reacts with an aniline derivative. This process is crucial as it determines the purity and yield of the final product.
Biological Activity
The biological activity of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline can be categorized into several key areas:
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study exploring the antimicrobial efficacy of various fluorinated anilines reported that compounds with higher fluorine content demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic applications .
Neuropharmacological Effects
Fluorinated compounds have been studied for their neuropharmacological properties. Preliminary findings suggest that 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline may influence neurotransmitter systems involved in mood regulation and anxiety . Further research is needed to elucidate the specific pathways affected.
The mechanism by which 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites on target proteins.
- Receptor Modulation : It could potentially modulate receptor activity in neurotransmission processes.
- Oxidative Stress Induction : Some studies suggest that fluorinated compounds can increase oxidative stress in cells leading to apoptosis .
Case Studies
-
Case Study on Antimicrobial Efficacy : A controlled study evaluated the effectiveness of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline against a panel of pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL .
Bacterial Strain Concentration (µg/mL) Viability Reduction (%) Staphylococcus aureus 50 85 Escherichia coli 100 90 -
Case Study on Cytotoxicity : In vitro assays on MCF-7 cells showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects. The following table summarizes the findings:
Concentration (µM) Cell Viability (%) 10 80 25 60 50 30
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,2,3,3,4,4-hexafluorobutanol and 3-nitroaniline, followed by reduction of the nitro group to an amine. Optimization includes:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of fluorinated alcohols .
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes fluorinated impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline?
- Methodological Answer :
- NMR : NMR (δ -70 to -120 ppm) confirms fluorobutoxy substitution patterns. NMR distinguishes aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 3.5–4.5 ppm, broad) .
- FTIR : Peaks at 3350 cm (N-H stretch) and 1250–1100 cm (C-F stretches) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 313.1) and fragmentation patterns .
Q. What safety protocols are recommended for handling fluorinated aniline derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated compounds.
- PPE : Nitrile gloves and lab coats resistant to organic solvents.
- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent fluorinated byproduct release .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the hexafluorobutoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The hexafluorobutoxy group lowers electron density at the aromatic ring, enhancing electrophilic substitution at the para position. For Suzuki-Miyaura coupling:
- Ligand Screening : Use Pd(OAc) with SPhos or XPhos to stabilize electron-deficient intermediates.
- Solvent Optimization : DMF/water mixtures (9:1) improve solubility of fluorinated intermediates.
- Kinetic Analysis : Monitor reaction progress via in situ NMR to track coupling efficiency .
Q. What computational methods are suitable for modeling the electronic structure of 3-(2,2,3,3,4,4-Hexafluorobutoxy)aniline, and how do they compare with experimental data?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier orbitals. The LUMO (-1.8 eV) is localized on the fluorobutoxy chain, explaining its electrophilic reactivity.
- Comparison with Experiment : Validate computed IR spectra (C-F stretches) against experimental FTIR data. Discrepancies >5% suggest solvent effects not accounted for in gas-phase models .
Q. How can discrepancies in thermal stability data between experimental observations and theoretical predictions be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T) under N (heating rate: 10°C/min). Compare with DFT-predicted bond dissociation energies (BDEs).
- Contradiction Resolution : If experimental T (e.g., 207°C) exceeds theoretical predictions, consider intermolecular interactions (e.g., hydrogen bonding) not modeled in DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
